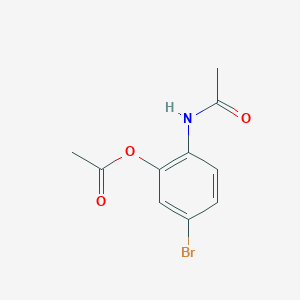
Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate is a chemical compound with the molecular formula C9H19NaO5S and a molecular weight of 262.30 g/mol . This compound is known for its unique structural properties, which include a sulfonate group, a hydroxy group, and a 1,3-dimethylbutoxy moiety. It is used in various industrial and research applications due to its chemical reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate typically involves the reaction of 1,3-dimethylbutanol with epichlorohydrin, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Temperature: Typically conducted at room temperature to 50°C.
Solvent: Commonly uses solvents like dichloromethane or toluene.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: High-purity 1,3-dimethylbutanol and epichlorohydrin.
Reaction Control: Automated systems to monitor temperature, pressure, and pH.
Purification: Techniques such as distillation and crystallization to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield alcohols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfonic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate is utilized in several scientific research fields:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in studies involving cell membrane permeability and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Applied in the production of detergents, personal care products, and as an additive in lubricants.
Mecanismo De Acción
The mechanism by which Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The sulfonate group enhances its solubility and reactivity, allowing it to:
Disrupt Cell Membranes: By integrating into lipid bilayers, it can alter membrane fluidity and permeability.
Protein Binding: The hydroxy and sulfonate groups can form hydrogen bonds and ionic interactions with proteins, affecting their structure and function.
Comparación Con Compuestos Similares
- Sodium bis(1,3-dimethylbutyl) sulfosuccinate
- 6PPD (N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine)
Comparison:
- Sodium bis(1,3-dimethylbutyl) sulfosuccinate: Similar in having a sulfonate group but differs in its application as a polymerization agent.
- 6PPD: Used primarily as a rubber antiozonant, it shares the 1,3-dimethylbutyl moiety but has different functional groups and applications.
Uniqueness: Sodium 3-(1,3-dimethylbutoxy)-2-hydroxypropanesulphonate is unique due to its combination of a hydroxy group and a sulfonate group, which imparts distinct chemical reactivity and solubility properties, making it versatile for various applications.
Propiedades
Número CAS |
61048-75-7 |
|---|---|
Fórmula molecular |
C9H19NaO5S |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-3-(4-methylpentan-2-yloxy)propane-1-sulfonate |
InChI |
InChI=1S/C9H20O5S.Na/c1-7(2)4-8(3)14-5-9(10)6-15(11,12)13;/h7-10H,4-6H2,1-3H3,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
KHQLEULGTHCUGT-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CC(C)OCC(CS(=O)(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B13956004.png)
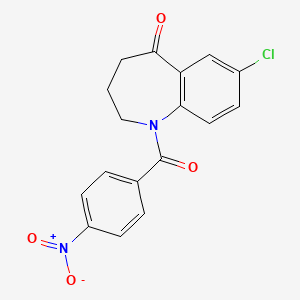

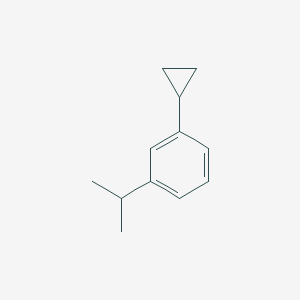

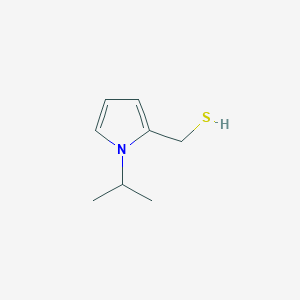
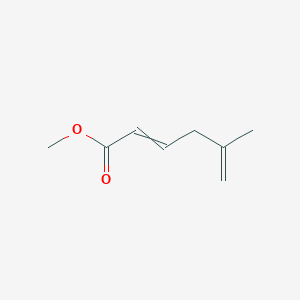
![[1]Benzofuro[3,2-c][1,2]oxazole](/img/structure/B13956043.png)
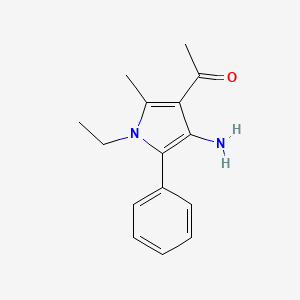
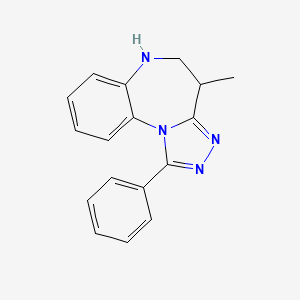
![4,6,6-trimethyl-3-[4-methyl-3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]-1H-pyrimidine-2-thione](/img/structure/B13956061.png)
